VUF11418 - 1414376-85-4

VUF11418

Catalog Number: EVT-254992
CAS Number: 1414376-85-4
Molecular Formula: C25H31I2N
Molecular Weight: 599.339
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide, also known as VUF11418, is a synthetic small-molecule compound classified as a biased agonist of the chemokine receptor CXCR3. [, ] This receptor plays a crucial role in inflammatory responses and immune cell trafficking. VUF11418 exhibits functional selectivity by preferentially activating specific signaling pathways downstream of CXCR3 compared to the receptor's natural chemokine ligands. [] This property makes VUF11418 a valuable tool in dissecting the complexities of CXCR3 signaling and its implications in various physiological and pathological processes.

VUF11211

Compound Description: (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide. This compound acts as an inverse agonist at a constitutively active mutant of CXCR3 [, ]. It is also a small-molecule allosteric ligand from the piperazinyl-piperidine class [, ].

Relevance: VUF11211 serves as a valuable tool for studying CXCR3 activation and antagonism, offering insights into the receptor's pharmacology and the potential for developing allosteric modulators. Unlike VUF11418, which acts as an agonist, VUF11211 exhibits inverse agonist activity at CXCR3 [, ]. This difference in activity suggests that despite structural similarities, subtle variations within their chemical structures can lead to distinct interactions with CXCR3 and consequently, different pharmacological profiles.

VUF10661

Compound Description: N-(6-amino-1-(2,2-diphenylethylamino)-1-oxohexan-2-yl)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. VUF10661 is a synthetic biased agonist of the chemokine receptor CXCR3 [, ]. It demonstrates efficacy in promoting receptor internalization and exhibits specific effects on ERK activity and transcription [].

Relevance: Similar to VUF11418, VUF10661 functions as a biased agonist of CXCR3 []. Both compounds belong to the broader category of CXCR3 agonists and are instrumental in investigating the biased agonism of this receptor. By comparing their signaling profiles and downstream effects, researchers can gain insights into the intricacies of CXCR3 activation and potentially develop more selective and targeted therapeutics.

CXCL9, CXCL10, and CXCL11

Compound Description: These are endogenous chemokines that bind with high affinity to the chemokine receptor CXCR3 []. They are considered biased agonists of CXCR3 and exhibit distinct signaling profiles [, ].

Relevance: While structurally distinct from VUF11418, CXCL9, CXCL10, and CXCL11 are important comparators as they represent the endogenous ligands of CXCR3 [, ]. Studying their activities alongside those of synthetic agonists like VUF11418 allows researchers to delineate the pharmacological profiles of synthetic compounds in relation to the natural ligands and to understand how these differences might translate into therapeutic benefits or limitations.

Compound 38 (VUF11222)

Compound Description: This biaryl-type compound is described as a CXCR3 agonist in the context of exploring small-molecule modulation of peptide receptor function [].

Relevance: Both Compound 38 and VUF11418 are identified as members of a novel class of biaryl-type CXCR3 agonists []. This shared structural class suggests potential similarities in their binding modes and interactions with CXCR3. Studying these compounds together could help to elucidate the structure-activity relationships within this class of CXCR3 agonists.

Note: There was limited information available to provide detailed descriptions of additional related compounds from the biaryl-type class, such as those with subtle modifications on the outer aryl ring. The paper discussing these compounds primarily focuses on VUF11222 and VUF11418 as representative examples [].

Source and Classification

VUF11418 was developed in research settings focusing on the interaction of small-molecule antagonists and agonists with chemokine receptors. Its structural characteristics and binding affinities have been explored through various biochemical assays and molecular dynamics simulations. The compound is classified as a biased agonist, meaning it preferentially activates certain signaling pathways over others within the CXCR3 receptor system, which is crucial for understanding its functional selectivity and therapeutic potential .

Synthesis Analysis

Methods and Technical Details

The synthesis of VUF11418 involves standard organic chemistry techniques, including coupling reactions to form the biaryl structure. Specific methodologies employed include:

  • Coupling Reactions: The formation of biaryl compounds typically utilizes palladium-catalyzed cross-coupling methods, such as Suzuki or Sonogashira reactions, which allow for the formation of carbon-carbon bonds between aromatic rings.
  • Purification Techniques: Post-synthesis, compounds are purified using column chromatography to isolate the desired product from by-products and unreacted materials.
  • Characterization: The final product is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

VUF11418 features a complex molecular structure that includes two aromatic rings connected by a linker. The key structural elements are:

  • Biaryl Configuration: The two aromatic rings provide a planar structure that is essential for binding interactions with the CXCR3 receptor.
  • Functional Groups: Specific substitutions on the rings enhance binding affinity and selectivity towards the receptor.

The molecular formula and weight of VUF11418 have been determined through spectroscopic analysis, providing essential data for further studies on its pharmacokinetics and dynamics.

Chemical Reactions Analysis

Reactions and Technical Details

VUF11418 undergoes several key interactions within biological systems:

  • Binding Interactions: The compound binds to CXCR3, initiating conformational changes that activate downstream signaling pathways. This binding has been shown to be influenced by specific amino acid residues within the receptor's binding pocket.
  • Agonistic Activity: In assays comparing various CXCR3 agonists, VUF11418 demonstrated significant G protein recruitment while showing less β-arrestin recruitment compared to other ligands like VUF10661. This indicates its biased signaling profile toward G protein pathways .
Mechanism of Action

Process and Data

The mechanism of action for VUF11418 involves several steps:

  1. Receptor Binding: Upon administration, VUF11418 binds to the CXCR3 receptor at specific sites that facilitate receptor activation.
  2. Signal Transduction: This binding triggers a cascade of intracellular events via G proteins, leading to various cellular responses such as chemotaxis or inflammatory mediator release.
  3. Functional Selectivity: The compound's biased nature allows it to preferentially activate certain signaling pathways over others, which may be beneficial in therapeutic contexts where selective modulation of immune responses is desired .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

VUF11418 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in various solvents impacts its bioavailability and efficacy in biological systems.
  • Stability: Stability studies indicate how long VUF11418 remains effective under physiological conditions, which is critical for therapeutic applications.
  • Melting Point and Boiling Point: These properties provide insight into the compound's behavior under different environmental conditions.

Quantitative analyses reveal that VUF11418 has favorable characteristics for drug development, including appropriate lipophilicity and permeability profiles .

Applications

Scientific Uses

VUF11418 has potential applications in several scientific domains:

  • Immunology Research: Its role as a CXCR3 agonist makes it valuable for studying immune cell migration and inflammatory processes.
  • Cancer Therapy: Given its ability to modulate immune responses, VUF11418 may be explored as a therapeutic agent in cancer treatments where immune evasion plays a critical role.
  • Drug Development: The insights gained from studying VUF11418 can inform the design of new compounds targeting chemokine receptors with improved selectivity and efficacy .

Properties

CAS Number

1414376-85-4

Product Name

VUF11418

IUPAC Name

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide

Molecular Formula

C25H31I2N

Molecular Weight

599.339

InChI

InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1

InChI Key

UHSBTJDUAWBQGE-IUQUCOCYSA-M

SMILES

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-]

Synonyms

2'-Iodo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.